molecular formula C7H12N4 B1505059 3-Methylbenzene-1,2,4,5-tetramine CAS No. 802576-41-6

3-Methylbenzene-1,2,4,5-tetramine

Cat. No.: B1505059
CAS No.: 802576-41-6
M. Wt: 152.2 g/mol
InChI Key: JDSCXOTUMUFZKH-UHFFFAOYSA-N
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Description

3-Methylbenzene-1,2,4,5-tetramine is a useful research compound. Its molecular formula is C7H12N4 and its molecular weight is 152.2 g/mol. The purity is usually 95%.
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Properties

CAS No.

802576-41-6

Molecular Formula

C7H12N4

Molecular Weight

152.2 g/mol

IUPAC Name

3-methylbenzene-1,2,4,5-tetramine

InChI

InChI=1S/C7H12N4/c1-3-6(10)4(8)2-5(9)7(3)11/h2H,8-11H2,1H3

InChI Key

JDSCXOTUMUFZKH-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC(=C1N)N)N)N

Canonical SMILES

CC1=C(C(=CC(=C1N)N)N)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2,3,5,6-tetraaminotoluene tetrahydrochloride (TAT.4HCl)(60.59 g, 203.28 mmol) from Example 1 was added to a 1 L vessel and dissolved in deaerated water (300 g). Tin powder (0.360 g, 3.05 mmol) was added to this mixture and it was stirred for 10 minutes. NaOH (48.79 g, 1219.7 mmol) was added to 45 mL of deaerated water, allowed to cool to room temperature and then added to the stirring TAT.4HCl solution. The solution was stirred for 2 hours and free base TAT precipitated out of the solution as the solution cooled down to room temperature (18 hours). The precipitate was recovered by filtration, and washed with deaerated water (20 mL) and deaerated methanol (20 mL). This resulted in a crystalline beige solid being isolated in 82% yield (25.2 g). 1H-NMR analysis indicated TAT product purity was >99%.
Quantity
60.59 g
Type
reactant
Reaction Step One
Name
Quantity
0.36 g
Type
reactant
Reaction Step Two
Name
Quantity
48.79 g
Type
reactant
Reaction Step Three
Name
Quantity
45 mL
Type
solvent
Reaction Step Three
Name
Quantity
300 g
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

2,3,5,6-Tetraaminotoluene tetrahydrochloride (TAT.4HCl) aqueous solution (100 g) obtained from Example 1 (equivalent to 29.8 g of 1,6-diamino-3,5-dinitrotoluene) was added to a 500 mL vessel along with tin powder (0.401 g, 3.375 mmol). This mixture was stirred for 10 minutes. NaOH (27 g, 675 mmol) was added to 45 mL of deaerated water, allowed to cool to room temperature and then added to the stirring TAT.4HCl solution to form a reaction mixture. The reaction mixture was stirred for 30 minutes and free base TAT precipitated out of solution as the reaction mixture was cooled down to 15° C. The precipitate was recovered by filtration, and washed with deaerated water (20 mL) and deaerated methanol (20 mL). This wet cake was used for Examples 6 and 7. A dried sample of the precipitate revealed the overall yield of the crystalline white solid to be 64% yield (10.92 g). 1H-NMR analysis indicated product purity was >99%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
0.401 g
Type
reactant
Reaction Step One
Name
Quantity
27 g
Type
reactant
Reaction Step Two
Name
Quantity
45 mL
Type
solvent
Reaction Step Two

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